2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a nitro group, a hydroxy group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-(4-oxo-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
Reduction: Formation of 2-(4-hydroxy-2-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Formation of 2-(4-alkoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione or 2-(4-acetoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 2-(4-methoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 2-(4-hydroxy-2-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring, which allows for a diverse range of chemical modifications and reactions. This structural feature makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10N2O5 |
---|---|
Molecular Weight |
298.25g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-8-6-10(18)3-5-13(8)16-14(19)11-4-2-9(17(21)22)7-12(11)15(16)20/h2-7,18H,1H3 |
InChI Key |
SXSQAPGCGZGBDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.